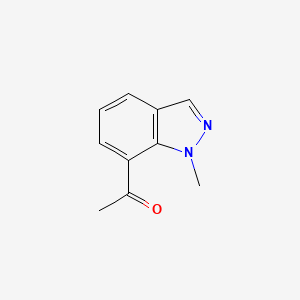
1-(1-メチル-1H-インダゾール-7-イル)エタノン
概要
説明
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indazole, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indazol-7-yl)ethanone” consists of a 1H-indazole ring attached to a methyl group and an ethanone group . The InChI code for this compound is 1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 .Physical and Chemical Properties Analysis
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a solid at room temperature . It has a molecular weight of 174.2 .科学的研究の応用
抗がん作用
インダゾール系化合物は、がん治療の可能性について研究されています。 特に、1-(1-メチル-1H-インダゾール-7-イル)エタノンと同じインダゾール部分を共有するN-フェニル-1H-インダゾール-1-カルボキサミドは、白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がん、腎臓がん、前立腺がん、および乳がんを含むさまざまな癌細胞株に対する抗増殖活性が評価されています .
抗炎症作用
インダゾール構造は、抗炎症作用に関連しています。 この構造を持つ化合物は、炎症関連疾患の治療に用いられる可能性が検討されています .
抗菌作用
インダゾール誘導体は、抗菌作用を持つことが知られています。 それらは、さまざまな細菌感染に対する有効性が調査されています .
抗HIVの可能性
研究により、インダゾール系化合物は、HIVライフサイクルに不可欠な特定の過程を阻害する能力があるため、抗HIV治療に適用できる可能性があることが示されています .
血糖降下作用
インダゾールは、血糖降下作用を示すことが報告されており、糖尿病治療研究の候補となっています .
抗原虫作用
これらの化合物は、抗原虫作用でも有望であることが示されており、原虫感染症の治療に役立つ可能性があります .
降圧剤としての用途
インダゾール部分は、降圧効果のあるいくつかの市販薬に含まれており、高血圧の管理における有用性を示しています .
抗菌用途
一般的な抗菌作用に加えて、インダゾール誘導体は、特定の抗菌用途に関連付けられており、細菌性疾患の治療における役割が強調されています .
Safety and Hazards
The safety information for “1-(1-Methyl-1H-indazol-7-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
It’s known that indazole derivatives, which include 1-(1-methyl-1h-indazol-7-yl)ethanone, have a broad range of biological activities . They have been reported to show antimicrobial, anti-inflammatory, antitumor, and other activities .
Mode of Action
It’s known that indazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to exert a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
生化学分析
Biochemical Properties
1-(1-Methyl-1H-indazol-7-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s interactions with proteins can also affect protein folding, stability, and function, making it a valuable tool for studying protein dynamics and enzyme kinetics .
Cellular Effects
The effects of 1-(1-Methyl-1H-indazol-7-yl)ethanone on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can have significant impacts on cellular metabolism, including shifts in metabolic flux and alterations in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 1-(1-Methyl-1H-indazol-7-yl)ethanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and metabolism, highlighting the compound’s versatility as a research tool .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1-Methyl-1H-indazol-7-yl)ethanone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1H-indazol-7-yl)ethanone vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
1-(1-Methyl-1H-indazol-7-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. This compound’s interactions with metabolic enzymes can also affect the overall metabolic balance within cells, making it a valuable tool for studying metabolic regulation and flux analysis .
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1H-indazol-7-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm and other organelles. These transport and distribution dynamics are crucial for understanding the compound’s cellular effects and optimizing its use in research applications .
Subcellular Localization
The subcellular localization of 1-(1-Methyl-1H-indazol-7-yl)ethanone is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the nucleus can enhance its interactions with transcription factors and other nuclear proteins, while targeting to the mitochondria can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in biochemical research .
特性
IUPAC Name |
1-(1-methylindazol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYYSLYITFEONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657115 | |
| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-26-8 | |
| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
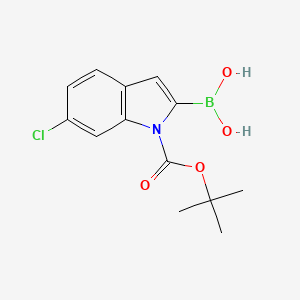

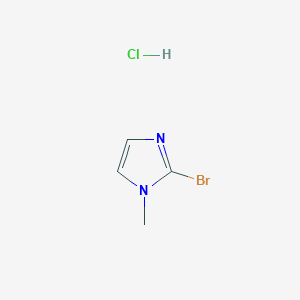
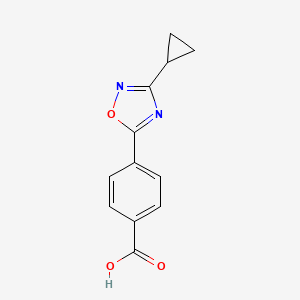
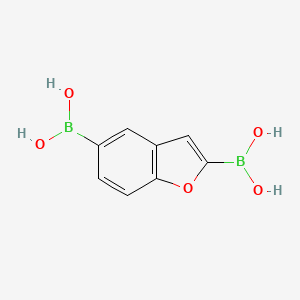
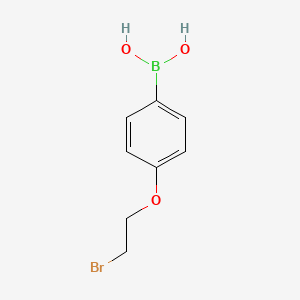
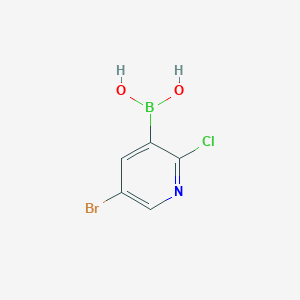
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
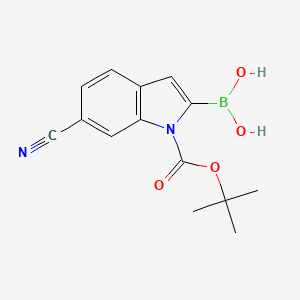

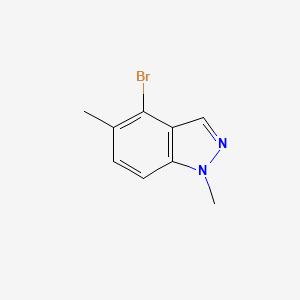
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
